molecular formula C23H18N4 B158280 3,5-Diphenyl-1-(1-naphthyl)formazan CAS No. 1719-72-8

3,5-Diphenyl-1-(1-naphthyl)formazan

Cat. No. B158280
CAS RN: 1719-72-8
M. Wt: 350.4 g/mol
InChI Key: AXEBHHNKLXVOET-UHFFFAOYSA-N
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Description

“3,5-Diphenyl-1-(1-naphthyl)formazan” is a chemical compound with the molecular formula C23H18N4 . It is a solid at 20 degrees Celsius . It is also known by the synonyms Tetrazolium Violet Formazan and Violet Tetrazolium Formazan .


Molecular Structure Analysis

The molecular structure of “3,5-Diphenyl-1-(1-naphthyl)formazan” contains a total of 48 bonds. There are 30 non-H bonds, 25 multiple bonds, 5 rotatable bonds, 2 double bonds, 23 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, and 1 N azo-derivative .


Physical And Chemical Properties Analysis

“3,5-Diphenyl-1-(1-naphthyl)formazan” has a molecular weight of 350.43 . It appears as an orange to amber to dark red powder or crystal . .

Scientific Research Applications

Gamma Irradiation Dosimetry

The dosimetry characteristics of tetrazolium violet solutions, including 2,5-diphenyl-3-(1-naphthyl)-2H-tetrazolium chloride, have been examined for gamma irradiation. These solutions are useful for food irradiation and medical sterilization dosimetry at gamma irradiation facilities (Emi-Reynolds, Kovács, & Fletcher, 2007).

Spectroscopic and Structural Characterization

Formazanyl copper complexes, including 1-(o-Substituted phenyl)-3,5-diphenyl-5-formazans, have been studied for their spectroscopic and structural properties. These studies contribute to a deeper understanding of the complexation behaviors and electronic properties of formazans (Kawamura, Yamauchi, & Ohya-Nishiguchi, 1993).

Laser Desorption Ionization Studies

The behavior of 1-(2-benzothiazolyl)-3,5-diphenyl formazans under laser desorption ionization (LDI) and matrix-assisted laser desorption/ionization (MALDI) has been researched, revealing insights into the photoionization and ion-molecule reactions of these molecules (Nuutinen, Romppanen, Mäkinen, & Vainiotalo, 1999).

Photoelectrochemical Studies

The formation of colored formazans from the reduction of colorless tetrazolium salts on the surfaces of photoexcited TiO2 and ZnO powders has been explored. This process, relevant in the fields of photochemistry and materials science, highlights the photoelectrochemical capabilities of formazans (Kato, Loo, Yokomaku, Butsugan, Sim, & Fujishima, 1995).

Redox Characteristics in Aqueous Media

The redox characteristics of substituted formazans, including 3-cyano-1,5-diphenyl-formazans, have been extensively studied. Such investigations are crucial for understanding the electrochemical properties of these compounds (Abou-Elenien, 1994).

Noble Metal Extraction

Formazans have been used in the solvent extraction of noble metals, demonstrating their significance in the field of hydrometallurgy. The extraction and stripping behavior of various formazans, including 1,5-diphenyl formazans, has been studied (Grote, Hüppe, & Kettrup, 1987).

Safety And Hazards

The safety data sheet for “3,5-Diphenyl-1-(1-naphthyl)formazan” suggests avoiding dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. If skin irritation or rash occurs, medical advice should be sought .

properties

IUPAC Name

N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEBHHNKLXVOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397832
Record name 3,5-Diphenyl-1-(1-naphthyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diphenyl-1-(1-naphthyl)formazan

CAS RN

1719-72-8
Record name 3,5-Diphenyl-1-(1-naphthyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DG Hristov, VV Divarova, RD Mancheva… - Russian Journal of …, 2019 - Springer
In the presence of semicarbazide hydrochloride (SCH) and traces of Ag I , the tetrazolium salt 2,5-diphenyl-3-(1-naphmyl)-2H-tetrazolium chloride (Tetrazolium violet, TV) is reduced in …
Number of citations: 1 link.springer.com
S Francis - 2023 - digital.wpi.edu
Fibrosis is defined as the overgrowth and often hardening or scarring of tissues because of the excess accumulation of extracellular matrix (ECM) proteins, specifically collagen. Fibrosis …
Number of citations: 0 digital.wpi.edu

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